Home > Products > Screening Compounds P47545 > 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride - 449808-64-4

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Catalog Number: EVT-281405
CAS Number: 449808-64-4
Molecular Formula: C19H19ClF2N4O3
Molecular Weight: 424.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
R1487 is an inhibitor of p38α MAPK (IC50 = 10 nM). It is selective for p38α over p38β MAPK (Kds = 0.2 and 29 nM, respectively), as well as a panel of 306 additional kinases at 10 µM, but does inhibit 11 kinases by greater than 85% at 10 µM. R1487 inhibits LPS-induced IL-1β production in isolated human whole blood (IC50 = 170 nM). It also inhibits LPS-induced production of TNF-α and IL-6 in rats (ED50s = 0.8 and 0.4 mg/kg). R1487 reduces yeast-induced hyperalgesia in rats (ED50 = 5.5 mg/kg).
R1487 is an orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase.
Overview

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one; hydrochloride, also known as R-1487, is a compound that has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of p38α mitogen-activated protein kinase. This compound is primarily investigated for its role in treating inflammatory diseases such as rheumatoid arthritis. The chemical structure is characterized by a pyrido[2,3-d]pyrimidin-7-one core, which is functionalized with various groups to enhance its biological activity and selectivity.

Source

The compound's details can be found in various scientific databases, including PubChem and BenchChem, which provide extensive data on its synthesis, properties, and applications in scientific research.

Classification

R-1487 belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities, particularly in the modulation of kinase pathways. It is classified as a kinase inhibitor due to its ability to selectively inhibit specific mitogen-activated protein kinases.

Synthesis Analysis

Methods

The synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one involves several key steps:

  1. Formation of the Core Structure: The synthesis begins with the preparation of the pyrido[2,3-d]pyrimidin-7-one core through condensation reactions involving appropriate precursors.
  2. Functionalization: The core structure is subsequently functionalized by introducing the 2,4-difluorophenoxy group and the oxan-4-ylamino group. This step may involve nucleophilic substitutions or coupling reactions to achieve the desired substituents.
  3. Final Assembly: The final product is obtained through purification steps following the coupling reactions to ensure high yield and purity.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula of 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one is C19H18F2N4O3C_{19}H_{18}F_{2}N_{4}O_{3}, with a molecular weight of 388.4 g/mol. The structural features include:

  • A pyrido[2,3-d]pyrimidine ring system.
  • A difluorophenoxy substituent that enhances hydrophobic interactions.
  • An oxan ring that contributes to the compound's solubility and bioavailability.

Data

The InChI key for this compound is KKKRKRMVJRHDMG-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4. These identifiers are crucial for database searches and computational modeling.

Chemical Reactions Analysis

Reactions

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one can participate in several chemical reactions:

  1. Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic substitutions that can modify its structure.
  2. Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction reactions to alter functional groups.
  3. Coupling Reactions: These are essential in the synthesis process where different moieties are linked together.

Technical Details

Common reagents used in these reactions include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation processes.

Mechanism of Action

The primary mechanism of action for 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one involves inhibition of p38α mitogen-activated protein kinase pathways. By selectively binding to this kinase:

  1. Signal Transduction Modulation: The compound disrupts downstream signaling pathways involved in inflammatory responses.
  2. Gene Expression Alteration: It affects gene expression related to inflammation and cell proliferation.

Data

Research indicates that this compound can effectively reduce inflammatory markers in vitro and in vivo models of disease.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of organic molecules with moderate solubility in polar solvents due to the presence of hydroxyl groups from the oxan moiety.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts favorably with nucleophiles due to electrophilic centers present in its structure.

Relevant data includes melting points and solubility parameters that are critical for formulation purposes.

Applications

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one has significant applications in scientific research:

  1. Therapeutic Development: Investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
  2. Biochemical Studies: Used as a tool compound to study p38α mitogen-activated protein kinase pathways and their role in cellular signaling.
  3. Drug Discovery: Serves as a lead compound for developing more potent inhibitors targeting similar pathways.
Introduction to Pyrido[2,3-d]Pyrimidine Scaffolds

Structural Features of Pyrido[2,3-d]Pyrimidin-7(8H)-One Derivatives

The pyrido[2,3-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic system that fuses pyrimidine and pyridine rings at specific bond positions. This compound class exhibits planar geometry with three nitrogen atoms at positions 1, 3, and 8 within the fused ring system. The derivative 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one hydrochloride features critical structural modifications:

  • Bicyclic Core: The pyrido[2,3-d]pyrimidin-7(8H)-one system provides a rigid, electron-deficient platform that facilitates π-stacking interactions and serves as a bioisostere for purine nucleotides [5].
  • Position-Specific Substituents: The 8-methyl group introduces steric and electronic effects that influence ring conformation and lactam tautomerism. The 7-one moiety creates a hydrogen-bond acceptor site essential for target engagement [5] [9].
  • Hydrochloride Salt Formation: Conversion to the hydrochloride salt enhances aqueous solubility and crystallinity, as evidenced by its solid powder appearance and stability under recommended storage conditions (0–4°C short-term; -20°C long-term) [2].

Table 1: Molecular Characterization of the Target Compound

PropertyValue
IUPAC Name6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one; hydrochloride
Molecular FormulaC₁₉H₁₉ClF₂N₄O₃
Molecular Weight424.83 g/mol
Canonical SMILESCN1C(=O)C(=Cc2cnc(NC3CCOCC3)nc12)Oc4ccc(F)cc4F.[H]Cl
XLogP3.2 (calculated)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Pharmacological Significance of Pyrido[2,3-d]Pyrimidine-Based Therapeutics

Pyrido[2,3-d]pyrimidines constitute a therapeutically significant class of kinase inhibitors with optimized pharmacokinetic properties. Their development exploits structural mimicry of ATP while enhancing selectivity:

  • Kinase Inhibition Mechanism: These compounds competitively bind to the ATP pocket of kinase enzymes through complementary hydrogen bonding and hydrophobic interactions. The planar scaffold orients substituents toward specific hydrophobic regions and gatekeeper residues [5].
  • Clinical Candidates: Notable derivatives include palbociclib (CDK4/6 inhibitor) and dilmapimod (p38α inhibitor), demonstrating the scaffold's versatility in oncology and inflammation [5]. The subject compound (R1487 HCl) exemplifies this trend as an orally bioavailable p38α inhibitor advanced to phase 2 trials for rheumatoid arthritis [2].
  • Target Specificity: R1487 HCl exhibits exceptional selectivity for p38α MAP kinase (Kd = 0.2 nM) over the closely related p38β isoform (Kd = 29 nM), a >140-fold differential enabling precise pathway modulation without broader kinome interference [2]. This selectivity stems from optimal steric complementarity with the p38α hydrophobic pocket and specific hydrogen bonds with Thr106 and Met109 [2] [4].

Table 2: Kinase Selectivity Profile of R1487 HCl

Kinase IsoformKd (nM)Selectivity vs. p38α
p38α (MAPK14)0.2Reference
p38β (MAPK11)29145-fold
JNK1-3>1,000>5,000-fold
ERK1/2>1,000>5,000-fold

Role of Substituents in Bioactivity: 2,4-Difluorophenoxy and Oxan-4-Ylamino Groups

Strategic substitution at C-6 and C-2 positions profoundly influences target affinity, cellular permeability, and metabolic stability:

  • 6-(2,4-Difluorophenoxy) Group:
  • This lipophilic aryloxy moiety occupies a hydrophobic region adjacent to the ATP-binding cleft, with the ortho- and para-fluorine atoms inducing dipole interactions and enhancing membrane penetration.
  • Fluorine substitution minimizes oxidative metabolism compared to non-fluorinated phenoxy analogues, extending plasma half-life [1]. The electron-withdrawing effect also reduces the ether oxygen's basicity, preventing undesirable protonation under physiological conditions [7].

  • 2-(Oxan-4-ylamino) Group:

  • The tetrahydropyran-4-ylamine delivers three-dimensional saturation, disrupting molecular planarity to improve solubility. The ring oxygen serves as a hydrogen-bond acceptor, while the secondary amine donates a proton to the kinase hinge region (e.g., Glu71 in p38α) [3].
  • Conformational analysis reveals preferential equatorial orientation of the amino group, enabling optimal vector alignment with the enzyme's solvent-exposed region [2] [3].

  • Synergistic Effects:

  • The 8-methyl group prevents N8-demethylation, a common metabolic vulnerability in unsubstituted analogues. Molecular modeling confirms that the methyl group induces a 15° ring tilt, repositioning the 2,4-difluorophenoxy moiety for enhanced van der Waals contacts with Leu167 and Leu171 in p38α [1] [2].
  • Hydrochloride salt formation protonates the pyrimidine N1, strengthening charge-assisted hydrogen bonds with catalytic residues while improving crystallinity for formulation development [8].

Table 3: Functional Contributions of Key Substituents

PositionSubstituentKey ContributionsStructural Basis
C-62,4-Difluorophenoxy- Hydrophobic pocket occupancy - Enhanced membrane permeability - Metabolic stability- Fluorine halogen bonds with backbone carbonyls - π-Stacking with His107
C-2Oxan-4-ylamino- H-bond donation to hinge region - Solubility enhancement - Conformational control- NH···Glu71 hydrogen bond - Tetrahydropyran ring solvent exposure
N-8Methyl- Metabolic blockade - Tautomer stabilization - Target affinity modulation- Steric blockade of demethylation - Altered ring conformation
Salt FormHydrochloride- Crystallinity improvement - Bioavailability enhancement- Ion-pair formation - Crystal lattice stabilization

The structural evolution of this compound exemplifies rational scaffold optimization: Initial screening hits from kinase libraries (e.g., lck inhibitors) were systematically refined through in vitro and in vivo profiling to achieve p38α selectivity with oral bioavailability. Computational models indicate that replacing the oxan-4-ylamino group with smaller cycloalkylamines diminishes potency by 10-fold, while bulkier substituents impair solubility. Similarly, mono-fluorination of the phenoxy group reduces cellular activity by 50% compared to the 2,4-difluoro analogue, validating the critical nature of these precisely positioned substituents [2] [8].

Compound Synonyms and Identifiers

IdentifierDesignation
Systematic Name6-(2,4-Difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one hydrochloride
Common CodeR1487 HCl
CAS Registry449808-64-4
DrugBank IDDB06518
PubChem CID54580957
Key SynonymsPyrido[2,3-d]pyrimidin-7(8H)-one, 6-(2,4-difluorophenoxy)-8-methyl-2-[(tetrahydro-2H-pyran-4-yl)amino]-, hydrochloride; R-1487

Properties

CAS Number

449808-64-4

Product Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride

Molecular Formula

C19H19ClF2N4O3

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H

InChI Key

RQHSAIGGUWVOBG-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

R1487 ; R 1487 ; R-1487 ; R1487 HCl.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.